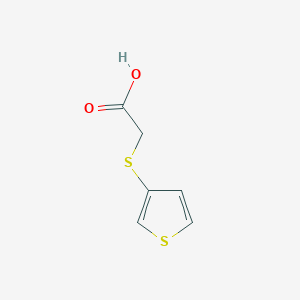
Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves esterification with ethanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also play a role in its biological activity by undergoing metabolic transformations. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 2-(2-(methylthio)ethyl)-1,3,4-oxadiazole-5-carboxylate
- Methyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-(2-(ethylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the methylthio group and the ethyl ester. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
属性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
ethyl 5-(2-methylsulfanylethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3S/c1-3-12-8(11)7-9-6(13-10-7)4-5-14-2/h3-5H2,1-2H3 |
InChI 键 |
VIEZRPMTDNDXLF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=N1)CCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)

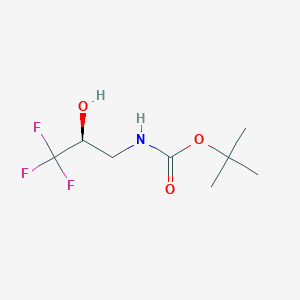
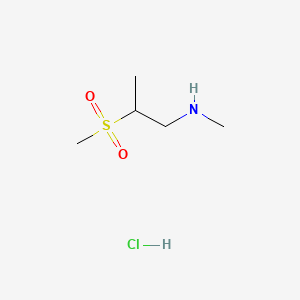

![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)



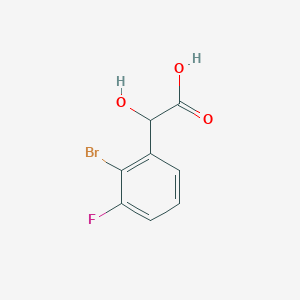
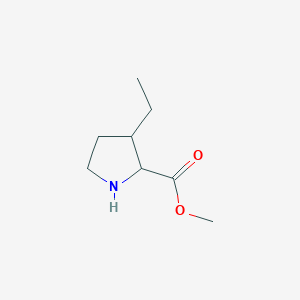
![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
